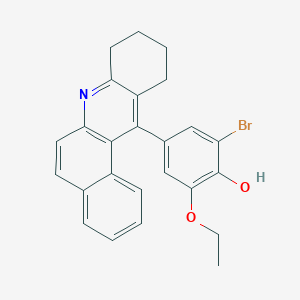
2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL
Vue d'ensemble
Description
2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a tetrahydro-azatetra phenyl moiety
Méthodes De Préparation
The synthesis of 2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions, where the bromine atom is introduced into the phenol ring. The ethoxy group can be added through nucleophilic substitution reactions. Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide
Applications De Recherche Scientifique
2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of 2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-BROMO-6-ETHOXY-4-(1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL can be compared with other similar compounds, such as:
4-Bromo-1,2,3,6-tetrahydropyridine: This compound shares the bromine and tetrahydro moieties but lacks the ethoxy group.
2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine: This compound has a similar tetrahydro structure but includes a thiazole ring instead of the phenol ring.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has an ethoxy group and a bromine atom but differs in the overall structure and functional groups .
Propriétés
IUPAC Name |
2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO2/c1-2-29-22-14-16(13-19(26)25(22)28)23-18-9-5-6-10-20(18)27-21-12-11-15-7-3-4-8-17(15)24(21)23/h3-4,7-8,11-14,28H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVGVRTTANLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=C3CCCCC3=NC4=C2C5=CC=CC=C5C=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


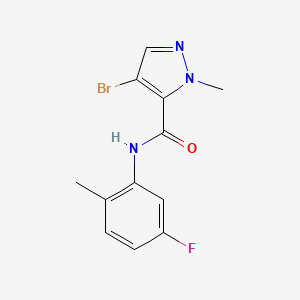
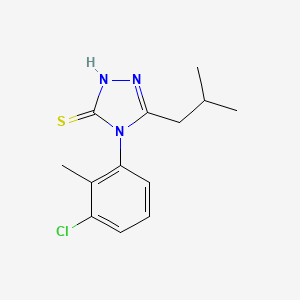
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4717408.png)
![N-[1-(4-propylphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4717421.png)
![2-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)
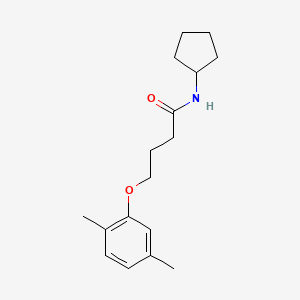
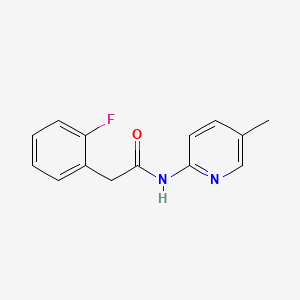
![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![N-[4-(2-{2-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B4717453.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)
